![molecular formula C24H23NO3 B10842769 3-[3-(Benzylmethylamino)propoxy]xanthen-9-one](/img/structure/B10842769.png)
3-[3-(Benzylmethylamino)propoxy]xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(benzylmethylamino)propoxy]xanthen-9-one is a synthetic organic compound belonging to the xanthone family Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(benzylmethylamino)propoxy]xanthen-9-one typically involves multiple stepsThe Ullmann condensation reaction is often employed to form the xanthone core, using 3-hydroxy-4-picoline and bromobenzene as starting materials . The subsequent steps involve oxidation and heating with polyphosphoric acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave heating to accelerate reaction times and improve yields . The use of eco-friendly reagents and late-stage diversification techniques are also explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(benzylmethylamino)propoxy]xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the xanthone core or the benzylmethylamino group.
Substitution: Substitution reactions are common, particularly on the aromatic rings of the xanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups onto the xanthone core .
Wissenschaftliche Forschungsanwendungen
3-[3-(benzylmethylamino)propoxy]xanthen-9-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s fluorescent properties make it useful in developing dyes and imaging agents.
Wirkmechanismus
The mechanism of action of 3-[3-(benzylmethylamino)propoxy]xanthen-9-one involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-azaxanthone: Similar in structure but contains a nitrogen atom in the aromatic moiety.
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one: A naturally occurring xanthone with different substituents.
Uniqueness
3-[3-(benzylmethylamino)propoxy]xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a cholinesterase inhibitor sets it apart from other xanthone derivatives .
Eigenschaften
Molekularformel |
C24H23NO3 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
3-[3-[benzyl(methyl)amino]propoxy]xanthen-9-one |
InChI |
InChI=1S/C24H23NO3/c1-25(17-18-8-3-2-4-9-18)14-7-15-27-19-12-13-21-23(16-19)28-22-11-6-5-10-20(22)24(21)26/h2-6,8-13,16H,7,14-15,17H2,1H3 |
InChI-Schlüssel |
OTLLABLRJBVBHD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B10842689.png)

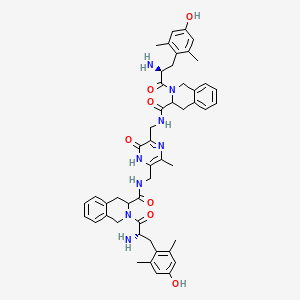
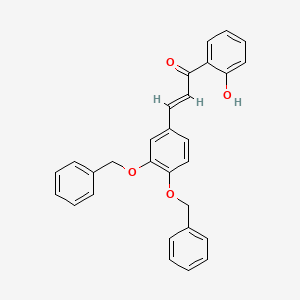
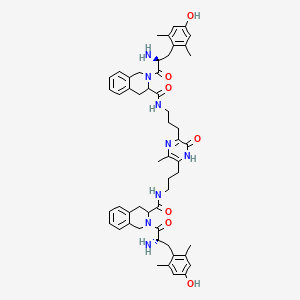
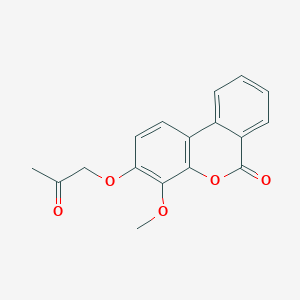
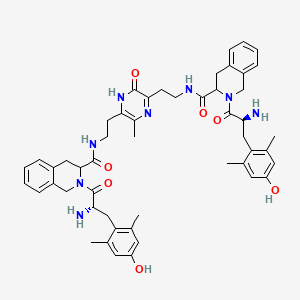
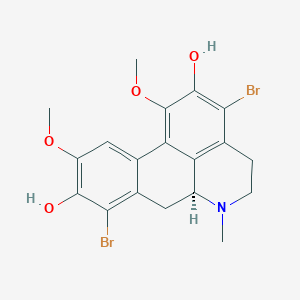
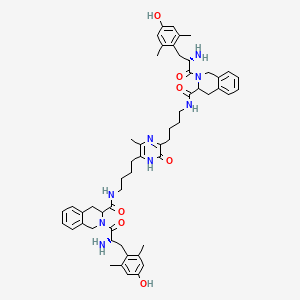

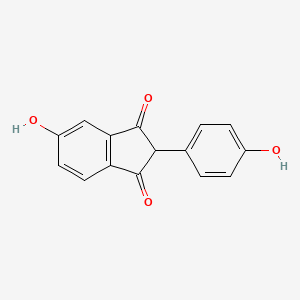
![3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole](/img/structure/B10842750.png)
![3-[(Z)-2-phenylvinyl]pyridine](/img/structure/B10842751.png)
![3-[1'-{4'-(Benzyloxy)-phenyl}]-quinuclidine-2-ene](/img/structure/B10842763.png)